molecular formula C12H9Cl2N3 B14706949 Isonicotinamidine, N-(3,4-dichlorophenyl)- CAS No. 23564-32-1

Isonicotinamidine, N-(3,4-dichlorophenyl)-

Cat. No.: B14706949
CAS No.: 23564-32-1
M. Wt: 266.12 g/mol
InChI Key: GIHGVVYDCOXPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isonicotinamidine, N-(3,4-dichlorophenyl)-, also known as 4-Pyridinecarboximidamide, N-(3,4-dichlorophenyl)-, is a chemical compound with the molecular formula C12H9Cl2N3 and a molecular weight of 266.13 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a carboximidamide group and a 3,4-dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isonicotinamidine, N-(3,4-dichlorophenyl)-, typically involves the reaction of isonicotinamide with 3,4-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carboximidamide group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isonicotinamidine, N-(3,4-dichlorophenyl)-, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine atoms or other substituents are replaced by different groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a variety of substituted isonicotinamidine derivatives.

Scientific Research Applications

Isonicotinamidine, N-(3,4-dichlorophenyl)-, has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Isonicotinamidine, N-(3,4-dichlorophenyl)-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)isonicotinamidine
  • N-(3-Fluorophenyl)isonicotinamidine
  • N-(2-Hydroxyphenyl)isonicotinamidine

Uniqueness

Isonicotinamidine, N-(3,4-dichlorophenyl)-, is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .

Properties

CAS No.

23564-32-1

Molecular Formula

C12H9Cl2N3

Molecular Weight

266.12 g/mol

IUPAC Name

N'-(3,4-dichlorophenyl)pyridine-4-carboximidamide

InChI

InChI=1S/C12H9Cl2N3/c13-10-2-1-9(7-11(10)14)17-12(15)8-3-5-16-6-4-8/h1-7H,(H2,15,17)

InChI Key

GIHGVVYDCOXPME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C(C2=CC=NC=C2)N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.